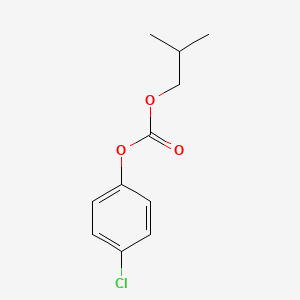![molecular formula C20H31NO2 B5132119 3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide](/img/structure/B5132119.png)
3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide, also known as CR845, is a kappa-opioid receptor agonist. It was first synthesized in 2004 by Cara Therapeutics, a biopharmaceutical company. Since then, it has been extensively researched for its potential therapeutic applications.
Mécanisme D'action
3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide acts as a kappa-opioid receptor agonist, which means it binds to and activates these receptors in the brain and spinal cord. This results in the inhibition of pain signals and the release of certain neurotransmitters, such as dopamine and serotonin, which can produce analgesic and anti-inflammatory effects.
Biochemical and physiological effects:
3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide has been shown to produce a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to have anti-pruritic effects. It has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide has several advantages for use in lab experiments. It has a well-characterized mechanism of action and has been extensively studied in animal models and clinical trials. However, it can be difficult to obtain in large quantities, and its cost may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide. One potential area of study is its use in the treatment of chronic pain, particularly in patients who are opioid-tolerant or who have not responded well to other treatments. Another area of research is its potential use in the treatment of pruritus, particularly in patients with chronic kidney disease. Additionally, further research is needed to fully understand the long-term safety and efficacy of 3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide in humans.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide involves several steps. First, 3-cyclopentylpropanoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-isopropyl-5-methylphenoxy)ethylamine to form the amide. The resulting compound is then cyclized using trifluoroacetic acid to form the final product.
Applications De Recherche Scientifique
3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide has been studied for its potential therapeutic applications in a variety of conditions, including pain, pruritus (itching), and chronic kidney disease. It has been shown to have analgesic effects in animal models of pain, and clinical trials have demonstrated its efficacy in reducing pain in patients with chronic kidney disease.
Propriétés
IUPAC Name |
3-cyclopentyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-15(2)18-10-8-16(3)14-19(18)23-13-12-21-20(22)11-9-17-6-4-5-7-17/h8,10,14-15,17H,4-7,9,11-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAHQKBHQUPQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132042.png)

![N-(3-chloro-4-fluorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5132060.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5132062.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene](/img/structure/B5132072.png)
![N-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B5132091.png)
![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5132094.png)
![3-chloro-5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5132100.png)
![3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid hydrochloride](/img/structure/B5132102.png)
![(1-methyl-3-phenylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B5132105.png)
![N-[2-(benzylthio)ethyl]-4-chlorobenzamide](/img/structure/B5132107.png)
![ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate](/img/structure/B5132127.png)

![dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate](/img/structure/B5132143.png)